6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one
Description
Overview of Quinoline Derivatives in Contemporary Chemical Research
Quinoline derivatives have emerged as one of the most extensively studied classes of heterocyclic compounds in modern medicinal chemistry, representing a privileged molecular framework that has captured the attention of researchers worldwide. The quinoline scaffold, consisting of a benzene ring fused to a pyridine moiety, serves as the foundation for numerous biologically active compounds that demonstrate remarkable structural diversity and pharmacological potential. Contemporary research has revealed that quinoline derivatives possess an extraordinary range of biological activities, including antimalarial, antibacterial, antifungal, anthelmintic, cardiotonic, anticonvulsant, anti-inflammatory, and analgesic properties.
The significance of quinoline derivatives in pharmaceutical research stems from their ability to interact with multiple biological targets through various mechanisms of action. Recent computational studies have demonstrated that strategically designed quinoline derivatives can function as multifunctional antioxidants with neuroprotective activities, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The versatility of the quinoline framework allows for systematic structural modifications that can enhance bioavailability, reduce toxicity, and improve synthetic accessibility.
Modern synthetic approaches to quinoline derivatives have evolved significantly, with multicomponent reactions emerging as efficient and versatile strategies for constructing complex quinoline scaffolds. These methodologies, including the Povarov reaction, Gewald reaction, and Ugi reaction, enable the incorporation of structural diversity and functional groups tailored to specific applications. The development of green synthesis methods has further enhanced the appeal of quinoline chemistry, offering environmentally friendly approaches to accessing these valuable compounds.
The pharmaceutical industry has recognized quinoline derivatives as essential components in drug discovery pipelines, with numerous quinoline-based drugs currently approved for clinical use. Notable examples include antimalarial agents such as chloroquine and quinine, antibacterial compounds like ciprofloxacin, and various other therapeutic agents spanning multiple pharmacological categories. This established track record of clinical success has reinforced the continued interest in developing novel quinoline derivatives with enhanced properties and expanded therapeutic applications.
Significance of 6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one within the Quinolinone Family
The compound this compound represents a highly sophisticated member of the quinolinone family, distinguished by its unique combination of functional groups that confer specific chemical and biological properties. This particular derivative belongs to the class of 1,4-dihydroquinolin-4-ones, which are recognized for their diverse biological activities and potential therapeutic applications. The structural complexity of this compound, incorporating ethoxy, methoxyphenylsulfonyl, and methyl substituents, positions it as an exemplary model for understanding structure-activity relationships within the quinolinone series.
The presence of the sulfonyl group in the 3-position of the quinoline ring system is particularly noteworthy, as sulfonyl-containing quinoline derivatives have demonstrated enhanced biological activity and improved pharmacokinetic properties. Research has shown that compounds bearing similar sulfonyl modifications exhibit significant potential as enzyme inhibitors and therapeutic agents. The specific placement of the 4-methoxyphenylsulfonyl group in this compound provides opportunities for favorable interactions with biological targets while maintaining optimal molecular properties for drug development.
The ethoxy substituent at the 6-position represents another strategically important structural feature that influences both the electronic properties and biological activity of the compound. Ethoxy groups are known to enhance lipophilicity and membrane permeability, potentially improving the bioavailability of quinoline derivatives. Combined with the methyl group at the 1-position, these modifications create a unique electronic environment that may facilitate specific molecular interactions and enhance therapeutic efficacy.
Within the broader context of quinolinone research, this compound exemplifies the potential for rational drug design based on systematic structural modifications. The compound's molecular architecture reflects contemporary approaches to medicinal chemistry that emphasize the optimization of pharmacological properties through precise functional group placement and electronic tuning.
Historical Context and Discovery
The development of quinoline chemistry traces back to the early 19th century when quinoline was first extracted from coal tar by German chemist Friedlieb Ferdinand Runge in 1834. Runge initially called this compound "leukol," meaning "white oil" in Greek, marking the beginning of systematic investigations into quinoline-based compounds. The subsequent work of French chemist Charles Gerhardt in 1842, who obtained quinoline through the dry distillation of quinine with potassium hydroxide, further established the foundation for quinoline research.
The historical significance of quinoline derivatives in medicinal chemistry became evident with the discovery and development of quinine as an antimalarial agent. This naturally occurring alkaloid, found in Cinchona bark, demonstrated the therapeutic potential of quinoline-based compounds and inspired generations of chemists to explore synthetic modifications of the quinoline scaffold. The success of quinine paved the way for the development of synthetic antimalarial drugs such as chloroquine, further cementing the importance of quinoline derivatives in pharmaceutical research.
The emergence of sulfonyl-substituted quinoline derivatives as a distinct class of compounds occurred during the mid-20th century as chemists began to appreciate the unique properties conferred by sulfonyl functional groups. Early patent literature from the 1980s and 1990s documented the synthesis and therapeutic potential of various quinolinone derivatives, including compounds bearing sulfonyl substituents. These pioneering studies established the groundwork for more sophisticated approaches to quinoline modification and led to the development of contemporary synthetic methodologies.
The specific compound this compound represents a modern advancement in quinoline chemistry, reflecting the accumulated knowledge and synthetic capabilities developed over nearly two centuries of research. The compound's complex substitution pattern demonstrates the evolution from simple quinoline derivatives to highly functionalized molecules designed for specific applications in medicinal chemistry and pharmaceutical research.
Scope and Objectives of the Present Academic Investigation
The primary objective of this comprehensive investigation is to provide a detailed analysis of this compound, examining its chemical properties, structural characteristics, and position within the broader context of quinoline research. This academic study aims to consolidate current knowledge regarding this specific compound while identifying opportunities for future research and development in related areas of heterocyclic chemistry.
A fundamental aspect of this investigation involves the systematic examination of the compound's molecular structure and the influence of its various substituents on chemical reactivity and potential biological activity. By analyzing the electronic effects of the ethoxy, methoxyphenylsulfonyl, and methyl groups, this study seeks to elucidate the structure-activity relationships that govern the compound's properties and behavior. The investigation will draw upon computational studies and experimental data to provide insights into the molecular mechanisms underlying the compound's unique characteristics.
The scope of this research extends to the evaluation of synthetic methodologies for accessing this compound and related derivatives. Contemporary synthetic approaches, including multicomponent reactions and green chemistry methodologies, will be examined to identify the most efficient and practical routes for compound preparation. This analysis will contribute to the understanding of synthetic accessibility and manufacturability considerations that are crucial for potential pharmaceutical applications.
Furthermore, this investigation aims to position this compound within the current landscape of quinoline research by comparing its properties and potential applications with those of related compounds. By examining recent advances in quinoline chemistry and identifying trends in pharmaceutical development, this study will provide a comprehensive perspective on the compound's significance and future prospects. The investigation will also consider the broader implications of this research for the field of medicinal chemistry and drug discovery.
Molecular Properties and Structural Characteristics
Comparative Analysis of Related Quinoline Derivatives
Properties
IUPAC Name |
6-ethoxy-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-4-25-14-7-10-17-16(11-14)19(21)18(12-20(17)2)26(22,23)15-8-5-13(24-3)6-9-15/h5-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYMTDMZSOANOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a strong base like sodium hydride.
Attachment of the Methoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where a methoxyphenyl group is introduced using 4-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the quinoline nitrogen using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in aprotic solvents like dichloromethane.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Membranes: Altering membrane permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-3-(4-methoxyphenyl)-4-methylcoumarin: Similar structure but with a coumarin core instead of quinoline.
6-ethoxy-3-(4-methoxyphenyl)-1-methylquinolin-4(1H)-one: Similar structure but without the sulfonyl group.
Uniqueness
6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Biological Activity
6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The compound's IUPAC name is 6-ethoxy-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one, with the molecular formula and a molecular weight of approximately 373.4 g/mol. The structural characteristics include a quinoline core modified with an ethoxy group and a sulfonyl moiety, which are crucial for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₀₅S |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 899213-98-0 |
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could disrupt cellular processes in pathogens or cancer cells.
- DNA/RNA Interaction : It has the potential to modulate gene expression through interaction with nucleic acids, affecting protein synthesis.
- Membrane Permeability : The compound may alter cell membrane dynamics, influencing signaling pathways and cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can effectively inhibit both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various quinoline derivatives, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against several pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been explored for its anticancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways.
Research Findings
A recent investigation into quinoline derivatives found that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 6-ethoxy-3-(4-methoxyphenyl)-4-methylcoumarin | Moderate antimicrobial activity |
| 6-ethoxy-3-(4-methoxyphenyl)-1-methylquinolin-4(1H)-one | Lower anticancer efficacy |
The presence of the sulfonyl group in this compound appears to enhance its biological properties compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the quinoline core. Key steps include sulfonation at position 3 and introduction of the ethoxy group at position 5. Critical parameters include:
- Catalysts : Use of 4-methoxyphenylsulfonyl chloride for sulfonation .
- Solvents : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) for solubility and reactivity .
- Temperature : Controlled heating (60–80°C) for sulfonation and etherification steps to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the compound in >75% yield .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy at δ 1.4 ppm for CH₃, 4.0 ppm for OCH₂; sulfonyl group at δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 442.12) .
- Infrared (IR) Spectroscopy : Peaks at 1150–1250 cm⁻¹ (sulfonyl S=O stretch) and 1650 cm⁻¹ (quinolinone C=O) .
Q. How does the compound’s lipophilicity influence its bioavailability?
- Methodological Answer :
- LogP Calculation : Use software like ChemDraw or experimental shake-flask methods. The ethoxy and methoxy groups increase logP (~3.5), enhancing membrane permeability but potentially reducing aqueous solubility .
- Bioavailability Testing : In vitro assays (e.g., Caco-2 cell monolayers) to measure permeability and efflux ratios .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cancer cell lines)?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., MCF-7, Colon-26) for consistent passage number and culture conditions .
- Mechanistic Studies : Use flow cytometry to confirm apoptosis (e.g., Annexin V/PI staining) or Western blotting for caspase-3 activation .
- Purity Verification : Re-test compound purity via HPLC (>95%) to exclude batch-specific impurities .
Q. What strategies are effective for designing derivatives with enhanced anticancer activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents systematically:
- Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Introduce polar groups (e.g., -OH) at position 8 to improve solubility .
- Computational Modeling : Docking studies (AutoDock Vina) against targets like topoisomerase II or tubulin .
Q. What experimental designs are optimal for studying the compound’s interaction with inflammatory pathways?
- Methodological Answer :
- In Vivo Models : Murine collagen-induced arthritis (CIA) models to assess TNF-α/IL-6 inhibition .
- Dose-Response Studies : Administer 10–50 mg/kg orally, with plasma concentration monitoring via LC-MS/MS .
- Control Groups : Include NSAIDs (e.g., indomethacin) as positive controls and vehicle-treated cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
